REACTION_CXSMILES
|
Cl.CO.C([Si](C)(C)O[CH:10]1[C:19]2[C:14](=[C:15]([CH2:20][N:21]3[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]3)[CH:16]=[CH:17][CH:18]=2)[O:13][CH2:12][CH2:11]1)(C)(C)C.[N-:29]=[N+:30]=[N-:31].[Na+]>CCOCC.CCCCCC.O>[N:29]([CH:10]1[C:19]2[C:14](=[C:15]([CH2:20][N:21]3[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]3)[CH:16]=[CH:17][CH:18]=2)[O:13][CH2:12][CH2:11]1)=[N+:30]=[N-:31] |f:3.4|
|
Name
|
|
Quantity
|
1.618 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness from benzene
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude alcohol was dissolved in SOCl2 (5 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 3 days at RT
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
the removal of the excess SOCl2 in vacuo from hexane
|
Type
|
DISSOLUTION
|
Details
|
the crude chloride was dissolved in DMF (20 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 80° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1CCOC2=C(C=CC=C12)CN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |